Isothiazol-5-ylmethanamine hydrochloride
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Overview
Description
Isothiazol-5-ylmethanamine hydrochloride is a chemical compound with the molecular formula C4H7ClN2S It is a derivative of isothiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isothiazol-5-ylmethanamine hydrochloride typically involves the reaction of isothiazole with methanamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and continuous flow processes. These methods are designed to maximize yield and minimize impurities, ensuring the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions: Isothiazol-5-ylmethanamine hydrochloride can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of thiols or other reduced forms.
Substitution: This reaction involves the replacement of one atom or group with another, which can occur at various positions on the isothiazole ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the isothiazole ring.
Scientific Research Applications
Isothiazol-5-ylmethanamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity makes it a valuable tool in studying enzyme inhibition and other biochemical processes.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including infections and inflammatory conditions.
Industry: The compound is used in the formulation of biocides and preservatives, owing to its antimicrobial properties.
Mechanism of Action
The mechanism of action of isothiazol-5-ylmethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes with thiol groups at their active sites. The compound forms mixed disulfides with these enzymes, inhibiting their activity and thereby exerting its antimicrobial effects. This mechanism is crucial for its use as a biocide and in other applications where enzyme inhibition is desired.
Comparison with Similar Compounds
Isothiazol-5-ylmethanamine hydrochloride can be compared with other similar compounds, such as:
Methylisothiazolinone: Another isothiazole derivative used as a biocide, but with different substitution patterns on the ring.
Chloromethylisothiazolinone: Similar in structure but with a chlorine atom, leading to different reactivity and applications.
Benzisothiazolinone: A benzene-fused isothiazole with distinct properties and uses.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which make it suitable for a wide range of applications.
Properties
IUPAC Name |
1,2-thiazol-5-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S.ClH/c5-3-4-1-2-6-7-4;/h1-2H,3,5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUIAINVCHTMGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=C1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2095410-14-1 |
Source
|
Record name | (1,2-thiazol-5-yl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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